N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine
Description
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions. The benzothiazole moiety is linked via an ethyl group to a 3,5-dimethylpyrazole ring. The fluorine substituents likely enhance electron-withdrawing properties and metabolic stability, while the ethyl linker provides conformational flexibility for molecular interactions .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4S/c1-8-5-9(2)20(19-8)4-3-17-14-18-13-11(16)6-10(15)7-12(13)21-14/h5-7H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFMQNSMODGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC2=NC3=C(C=C(C=C3S2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine typically involves multi-step reactions starting from benzothiazole derivatives. Recent studies have emphasized the importance of optimizing reaction conditions to enhance yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while improving product yields .
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Conventional reflux | 70 | 12 hours at 80°C |
| Microwave-assisted synthesis | 85 | 30 minutes at 150°C |
| Solvent-free conditions | 90 | Room temperature |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated that this compound has a minimum inhibitory concentration (MIC) comparable to standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The compound has shown promising anticancer properties in several studies. It was tested against various cancer cell lines and exhibited cytotoxic effects, particularly in pancreatic and breast cancer models. The underlying mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| PANC-1 (Pancreatic Cancer) | 10 | |
| HeLa (Cervical Cancer) | 20 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Mechanistic Insights
The biological activities of this compound are closely linked to its chemical structure. The presence of the pyrazole ring and difluorobenzothiazole moiety contributes to its interaction with biological targets. Molecular docking studies have provided insights into its binding affinities with key enzymes involved in disease processes .
Future Perspectives
Given its diverse biological activities and favorable synthesis protocols, this compound holds promise as a lead compound for drug development. Future research should focus on:
- In vivo studies to validate efficacy and safety profiles.
- Structure–activity relationship (SAR) studies to optimize biological activity.
- Exploration of combination therapies with existing drugs to enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
(a) Thiazole vs. Benzothiazole Derivatives
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine (): This analog replaces the benzothiazole core with a simpler thiazole ring. Experimental data from NMR and GC-MS analyses () confirm its structural stability, but its biological activity is likely diminished compared to benzothiazole derivatives due to reduced planar surface area for target binding.
- Target Compound: The benzothiazole core enhances interactions with hydrophobic protein pockets, as seen in other benzothiazole-based inhibitors.
(b) Pyridine and Benzimidazole Analogs
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ():
This compound substitutes benzothiazole with benzimidazole and pyrimidine groups. While benzimidazole offers hydrogen-bonding capabilities, the lack of fluorine atoms and a pyrazole moiety limits its electronic diversity. Single-crystal X-ray studies () reveal a planar geometry, contrasting with the target compound’s flexible ethyl-pyrazole linkage.
Substituent and Linker Variations
(a) Fluorine Substitution
- The 4,6-difluoro motif in the target compound is absent in most analogs (e.g., ’s thiazole derivatives). Fluorine’s electronegativity may enhance solubility and resistance to oxidative metabolism, as observed in fluorinated drug candidates .
(b) Linker Flexibility
- N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (): This analog uses a tetrahydrofuran-methyl-triazine linker, introducing rigidity and oxygen-based polarity.
Structural Insights from Crystallography
Crystallographic tools like Mercury () enable visualization of conformational differences. For example, the ethyl linker in the target compound likely adopts a gauche conformation, optimizing pyrazole orientation for target engagement.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the benzothiazole core followed by substitution reactions to introduce the pyrazole moiety. The synthetic route can be optimized for yield and purity using methods like Suzuki–Miyaura coupling.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values in the low micromolar range (1.35 to 2.18 μM) .
Table 1: Antitubercular Activity of Related Compounds
| Compound | IC50 (μM) | IC90 (μM) | Toxicity (HEK-293 Cells) |
|---|---|---|---|
| Compound 6a | 1.35 | 3.73 | Non-toxic |
| Compound 6e | 2.18 | 40.32 | Non-toxic |
| This compound | TBD | TBD | TBD |
Cytotoxicity
The cytotoxic profile of this compound has been evaluated in various human cell lines. Preliminary findings suggest that it exhibits low toxicity towards HEK-293 cells, indicating a favorable safety profile for further development .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular pathways. The structural features of the compound enable it to bind effectively to these targets, modulating their activity and leading to the desired biological outcomes .
Case Studies
A recent case study evaluated a series of benzothiazole derivatives for their anticancer properties against various cancer cell lines (e.g., MCF-7 and A549). These studies highlighted that certain derivatives demonstrated potent growth inhibition and induced apoptosis through oxidative stress mechanisms . Although specific data on this compound was not detailed in these studies, the trends suggest potential applications in cancer therapy.
Q & A
Q. What are the established synthetic routes for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves coupling the 4,6-difluoro-1,3-benzothiazol-2-amine core with a 3,5-dimethylpyrazole ethyl derivative. A two-step approach is common:
Benzothiazole precursor preparation : React 4,6-difluoro-2-aminobenzothiazole with ethyl bromide intermediates under basic conditions (e.g., NaH in DMF) .
Pyrazole coupling : Use nucleophilic substitution or Mitsunobu reactions to attach the pyrazole-ethyl group. Solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., Pd for cross-coupling) significantly impact yield .
- Key Characterization : Confirm structure via H/C NMR, FT-IR, and LC-MS. X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. What spectroscopic and crystallographic methods are recommended for structural validation of this compound?
- Methodological Answer :
- NMR : Assign peaks for fluorine atoms (δ ~110–120 ppm in F NMR) and pyrazole/benzothiazole protons (δ 6.5–8.5 ppm in H NMR).
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., as in ) confirms bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimers) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da tolerance) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In vitro screens : Test against enzyme targets (e.g., kinase or protease assays) due to benzothiazole’s known role in enzyme inhibition .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) for MIC determination against bacterial/fungal strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Compare with similar pyrazole-benzothiazole hybrids () to identify electron-withdrawing/donating effects from fluorine substituents .
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., PFOR enzyme, as in ). Prioritize derivatives with stronger binding affinities (ΔG < -8 kcal/mol) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
- Methodological Answer :
- Factorial Design : Vary factors like solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading. Use ANOVA to identify significant variables (e.g., solvent accounts for 60% variance in yield) .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature × catalyst) to predict optimal conditions (e.g., 75°C, 5 mol% Pd) .
- Validation : Replicate top predicted yields (±5% error tolerance) and characterize purity via HPLC (>95%) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Purity Verification : Use LC-MS to rule out impurities (>98% purity required) and DSC/TGA to confirm thermal stability .
- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies mitigate stability issues (e.g., hydrolysis or photodegradation) during storage or biological testing?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (pH 3), basic (pH 9), oxidative (H2O2), and UV light conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., fluorine substitution may reduce hydrolysis) .
- Formulation Optimization : Use lyophilization or encapsulation in cyclodextrins to enhance aqueous stability .
- Storage Recommendations : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
